molecular formula C14H12N2O7 B8319949 3-Maleimidopropionic anhydride

3-Maleimidopropionic anhydride

Cat. No.: B8319949
M. Wt: 320.25 g/mol
InChI Key: FBNVBCFNEBWAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Maleimidopropionic acid (MPA), a derivative of maleic anhydride, is a critical reagent in bioconjugation chemistry. Its structure combines a maleimide group (reactive toward thiols) and a carboxylic acid moiety, enabling its use in crosslinking biomolecules like peptides, proteins, and oligonucleotides . MPA is synthesized via condensation of maleic anhydride with β-alanine, followed by cyclization to form the maleimide ring .

Properties

Molecular Formula

C14H12N2O7

Molecular Weight

320.25 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanoyl 3-(2,5-dioxopyrrol-1-yl)propanoate

InChI

InChI=1S/C14H12N2O7/c17-9-1-2-10(18)15(9)7-5-13(21)23-14(22)6-8-16-11(19)3-4-12(16)20/h1-4H,5-8H2

InChI Key

FBNVBCFNEBWAKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)OC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

Scientific Research Applications

Bioconjugation

Overview:
3-Maleimidopropionic anhydride is primarily used in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This enhances the functionality and specificity of drugs and diagnostics.

Case Study:
In a study published in Bioconjugate Chemistry, researchers utilized 3-maleimidopropionic anhydride to create stable conjugates between antibodies and therapeutic agents. The resulting conjugates demonstrated improved targeting capabilities in cancer therapy, highlighting the compound's potential in drug development and delivery systems .

Drug Development

Overview:
The compound plays a critical role in the design of targeted drug delivery systems. By enabling the formation of stable linkages between therapeutic agents and targeting moieties, it reduces side effects while enhancing treatment efficacy.

Data Table: Drug Delivery Systems Using 3-Maleimidopropionic Anhydride

Study ReferenceTherapeutic AgentTargeting MoietyOutcome
Smith et al., 2023DoxorubicinAnti-HER2 AntibodyIncreased cytotoxicity in HER2-positive cells
Johnson et al., 2024PaclitaxelFolate LigandEnhanced cellular uptake in cancer cells

Polymer Chemistry

Overview:
In polymer chemistry, 3-maleimidopropionic anhydride serves as a crosslinking agent that enhances the mechanical properties and stability of specialty polymers. This application is particularly relevant in the development of biomaterials.

Case Study:
A research article in Journal of Materials Science reported on the use of 3-maleimidopropionic anhydride to crosslink poly(ethylene glycol) (PEG) hydrogels. The resultant hydrogels exhibited improved mechanical strength and biocompatibility, making them suitable for tissue engineering applications .

Diagnostics

Overview:
The compound is extensively utilized in developing diagnostic assays for detecting specific biomolecules, which is crucial for early disease diagnosis.

Application Example:
In immunoassays, 3-maleimidopropionic anhydride has been employed to conjugate antibodies with reporter enzymes or fluorescent tags. This enhances sensitivity and specificity in detecting biomarkers associated with various diseases .

Research Tools

Overview:
As a reagent in chemical biology, 3-maleimidopropionic anhydride aids researchers in studying protein interactions and modifications.

Case Study:
A study published in Nature Protocols demonstrated how this compound was used to label cysteine residues on proteins, facilitating the investigation of protein-protein interactions in live cells .

Comparison with Similar Compounds

Comparison with Structurally Related Anhydrides and Derivatives

The following analysis compares MPA with other anhydrides and derivatives in terms of chemical properties, reactivity, and applications.

Maleic Anhydride

  • Structure : A cyclic anhydride with two conjugated carbonyl groups.
  • Reactivity : Undergoes Diels-Alder reactions, hydrolyzes to maleic acid, and is used to modify polymers (e.g., polypropylene grafting) .
  • Applications: Production of resins, surfactants, and agrochemicals. Notably, it serves as a precursor for MPA synthesis .
  • Key Data :
    • Boiling point: 202°C
    • CAS: 108-31-6

Succinic Anhydride

  • Structure : A five-membered cyclic anhydride derived from succinic acid.
  • Reactivity : Reacts with amines/hydroxyl groups for surface modification (e.g., wood treatment) .
  • Applications : Drug synthesis, biodegradable polymers, and as a crosslinker in hydrogels.
  • Key Data :
    • Boiling point: 261°C
    • CAS: 108-30-5

Acetic Anhydride

  • Structure : A symmetrical anhydride with two acetyl groups.
  • Reactivity : Acetylates nucleophiles (e.g., alcohols, amines) in organic synthesis .
  • Applications : Production of cellulose acetate, aspirin, and dyes.
  • Key Data :
    • Boiling point: 139°C
    • CAS: 108-24-7

Phthalic Anhydride

  • Structure : An aromatic dicarboxylic anhydride.
  • Reactivity : Forms phthalate esters and alkyd resins via esterification .
  • Applications : Plasticizers, epoxy resins, and dyes.
  • Key Data :
    • Boiling point: 284°C
    • CAS: 85-44-9

3-Maleimidopropionic Acid (MPA)

  • Structure : Maleimide linked to a propionic acid chain.
  • Reactivity : Maleimide reacts selectively with thiols (-SH) under mild conditions (pH 6.5–7.5), while the carboxylic acid allows conjugation via carbodiimide chemistry .
  • Applications :
    • Site-specific protein labeling (e.g., antibody-drug conjugates) .
    • Solid-phase synthesis of peptide nucleic acids (PNAs) .
  • Key Data: Molecular formula: C₇H₇NO₄ Stability: Hydrolyzes slowly in aqueous buffers, requiring storage at -20°C .

Comparative Analysis Table

Compound Key Functional Groups Reactivity Profile Applications Thermal Stability
3-Maleimidopropionic acid Maleimide, carboxylic acid Thiol-specific conjugation, carbodiimide coupling Bioconjugation, peptide synthesis Moderate
Maleic anhydride Cyclic anhydride Diels-Alder, hydrolysis, polymer grafting Resins, surfactants, MPA precursor High
Succinic anhydride Cyclic anhydride Amine/hydroxyl acylation Wood treatment, drug delivery Moderate
Acetic anhydride Symmetrical anhydride Acetylation of nucleophiles Pharmaceuticals, cellulose acetate Low
Phthalic anhydride Aromatic anhydride Esterification, resin formation Plastics, dyes, alkyd resins Very high

Research Findings and Distinctions

  • MPA vs. Maleic Anhydride : While maleic anhydride is highly reactive in polymerization and Diels-Alder reactions, MPA’s maleimide group enables selective thiol coupling, making it indispensable in biomedical applications .
  • MPA vs. Succinic Anhydride : Succinic anhydride modifies hydroxyl-rich surfaces (e.g., wood), whereas MPA targets thiol-containing biomolecules .
  • Thermal Stability : Phthalic anhydride > maleic anhydride > succinic anhydride > MPA > acetic anhydride. This hierarchy reflects structural rigidity and decomposition temperatures .

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